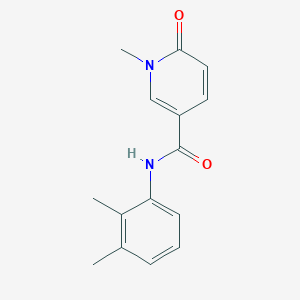
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide works by activating the immune system's natural killer cells, which then attack cancer cells. It also causes the release of cytokines, which further stimulate the immune response. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to be effective in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IL-6. It also increases the production of nitric oxide, which has anti-tumor effects. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. It has also been shown to be effective in a variety of cancer cell lines and animal models. However, N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has some limitations. It is not effective in all types of cancer, and its mechanism of action is not fully understood. Additionally, its use in humans has been limited by its potential toxicity.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide. One area of focus is on understanding its mechanism of action in more detail. Another area of research is on developing new formulations or delivery methods to improve its efficacy and reduce its toxicity. Additionally, there is interest in studying N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide in combination with other cancer treatments to enhance its anti-tumor effects. Overall, N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide shows promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with various reagents to produce the final product. The synthesis of N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor effects in various types of cancer, including lung, breast, and colon cancer. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide works by stimulating the immune system to attack cancer cells, and it has been shown to be effective in combination with other cancer treatments.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(11(10)2)16-15(19)12-7-8-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRHZDVUCMZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
